Cas no 2138211-29-5 (2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol)

2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol 化学的及び物理的性質
名前と識別子
-
- 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol
- 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol
- EN300-1128492
- 2138211-29-5
-
- インチ: 1S/C10H10N6O/c1-6-12-10-13-9(17)5-8(16(10)14-6)7-3-4-11-15(7)2/h3-5H,1-2H3,(H,12,13,14,17)
- InChIKey: MNKKHGPFXIHKPX-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2=CC=NN2C)N2C(=NC(C)=N2)N1
計算された属性
- せいみつぶんしりょう: 230.09160896g/mol
- どういたいしつりょう: 230.09160896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 77.6Ų
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128492-1g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 1g |
$1142.0 | 2023-10-26 | |
Enamine | EN300-1128492-10.0g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1128492-0.1g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 0.1g |
$1005.0 | 2023-10-26 | |
Enamine | EN300-1128492-1.0g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1128492-5.0g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1128492-10g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 10g |
$4914.0 | 2023-10-26 | |
Enamine | EN300-1128492-5g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 5g |
$3313.0 | 2023-10-26 | |
Enamine | EN300-1128492-2.5g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 2.5g |
$2240.0 | 2023-10-26 | |
Enamine | EN300-1128492-0.25g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 0.25g |
$1051.0 | 2023-10-26 | |
Enamine | EN300-1128492-0.5g |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol |
2138211-29-5 | 95% | 0.5g |
$1097.0 | 2023-10-26 |
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-olに関する追加情報
Research Brief on 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol (CAS: 2138211-29-5)
Recent studies have highlighted the growing interest in the compound 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol (CAS: 2138211-29-5) due to its potential applications in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolopyrimidine core, has emerged as a promising candidate for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
The compound's molecular structure, featuring a pyrazole moiety fused with a triazolopyrimidine scaffold, has been the subject of extensive synthetic and pharmacological investigations. Researchers have focused on optimizing its physicochemical properties and biological activity, with recent publications demonstrating its efficacy in modulating specific protein kinases involved in cancer and inflammatory pathways. Notably, its selectivity profile and binding affinity have been characterized using X-ray crystallography and molecular docking studies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of derivatives based on 2138211-29-5. The team synthesized over 50 analogs and evaluated their inhibitory effects on various kinase targets. The lead compound exhibited nanomolar potency against selected kinases while maintaining favorable pharmacokinetic properties in preclinical models. These findings suggest potential for further development as a clinical candidate.
Another significant advancement was reported in ACS Chemical Biology, where scientists investigated the compound's mechanism of action at the cellular level. Using advanced proteomics and transcriptomics approaches, the research team identified novel downstream effects of kinase inhibition mediated by 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol, including unexpected modulation of metabolic pathways in cancer cells. These insights may open new avenues for combination therapies.
From a synthetic chemistry perspective, recent patents have disclosed improved manufacturing processes for 2138211-29-5, addressing previous challenges in yield and purity. The new methodologies employ innovative catalytic systems and greener solvents, potentially enabling larger-scale production for further preclinical and clinical evaluation. These technological advancements are particularly relevant given the compound's increasing importance in drug discovery pipelines.
Looking forward, the research community anticipates more detailed toxicological studies and formulation optimization for this compound. Several pharmaceutical companies have included derivatives of 2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol in their development portfolios, with IND-enabling studies expected to commence within the next two years. The compound's versatility as a chemical scaffold continues to attract attention from both academic and industrial researchers.
2138211-29-5 (2-methyl-7-(1-methyl-1H-pyrazol-5-yl)-1,2,4triazolo1,5-apyrimidin-5-ol) 関連製品
- 1706459-73-5(4-Chloro-2-cyclohexyl-benzo[4,5]furo[3,2-d]pyrimidine)
- 1897029-79-6(Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-)
- 1823669-23-3(4-Hexen-2-ol, 3,5-dimethyl-)
- 2228373-48-4(1-{1-(adamantan-1-yl)methylcyclopropyl}ethan-1-one)
- 2138816-93-8(tert-butyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate)
- 850932-30-8(N-(4-fluorophenyl)-2-(1H-indole-3-sulfonyl)acetamide)
- 1202411-94-6(cis-2-(4-aminocyclohexyl)propan-2-ol)
- 2305573-30-0((Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide)
- 1428139-00-7(2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide)
- 2138275-40-6(1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)



